molecular formula C13H15N3O3S B2431083 Ethyl 2-((9-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate CAS No. 306978-93-8

Ethyl 2-((9-methyl-4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate

Cat. No.: B2431083
CAS No.: 306978-93-8
M. Wt: 293.34
InChI Key: HDDYBMULISJFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is a complex organic compound with the molecular formula C13H15N3O3S. It is characterized by a pyrido[1,2-a][1,3,5]triazin-2-yl core structure, which is a fused heterocyclic system.

Properties

IUPAC Name

ethyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-19-11(17)9(3)20-12-14-10-8(2)6-5-7-16(10)13(18)15-12/h5-7,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDYBMULISJFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=O)N2C=CC=C(C2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Core Structure Formation

The pyrido[1,2-a]triazin-2-yl core is synthesized via cyclization reactions starting from aminopyridine derivatives. A common precursor, 9-methyl-4H-pyrido[1,2-a]triazin-4-one, is prepared by reacting 2-aminopyridine with methyl isocyanate under basic conditions, followed by thermal cyclization. Alternative methods employ microwave-assisted synthesis to accelerate the cyclization step, reducing reaction times from hours to minutes.

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or toluene
  • Catalyst: Potassium carbonate
  • Temperature: 80–120°C for conventional heating; 150°C for microwave-assisted synthesis
  • Yield: 65–78%

Introduction of the Sulfanyl Group

The sulfanylpropanoate side chain is introduced through nucleophilic substitution. A thiol-containing propanoic acid derivative reacts with the halogenated pyridotriazine intermediate. For example, 2-mercaptopropanoic acid is coupled with 2-chloro-9-methyl-4H-pyrido[1,2-a]triazin-4-one in the presence of a base such as triethylamine.

Optimized Parameters:

Parameter Value
Solvent Tetrahydrofuran (THF)
Reaction Time 4–6 hours
Temperature 25–40°C
Yield 70–85%

Esterification of the Carboxylic Acid Intermediate

The final step involves esterification of the propanoic acid intermediate with ethanol. Classical Fischer esterification employs sulfuric acid as a catalyst, while modern protocols use carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).

Comparative Esterification Methods:

Method Conditions Yield
Fischer Esterification Ethanol, H₂SO₄, reflux, 12h 60%
DCC-Mediated Coupling Ethanol, DCC, RT, 24h 88%

The DCC method minimizes side reactions and improves yields, making it preferable for laboratory-scale synthesis.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the cyclization step, enhancing heat transfer and reducing reaction times. A representative protocol involves:

  • Continuous Cyclization: 2-Aminopyridine and methyl isocyanate are fed into a flow reactor at 120°C with a residence time of 10 minutes.
  • Sulfanyl Group Incorporation: Automated thiol addition units ensure stoichiometric precision, reducing excess reagent use.
  • Esterification: Reactive distillation columns simultaneously remove water, driving the esterification equilibrium toward product formation.

Scale-Up Challenges:

  • Purification of the sulfanyl intermediate requires chromatographic techniques unsuitable for large batches, necessitating alternative crystallization protocols.
  • Residual DCC in the final product must be rigorously removed to meet pharmaceutical-grade standards.

Analytical Characterization and Quality Control

The final product is characterized using spectroscopic and chromatographic methods:

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH(CH₃)), 2.55 (s, 3H, NCH₃), 3.10–3.30 (m, 2H, SCH₂), 4.15 (q, 2H, OCH₂), 7.20–8.50 (m, 3H, pyridotriazine protons).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O triazinone).

Purity Assessment:

Method Purity Threshold Result
HPLC (C18 column) ≥98% 98.5%
Karl Fischer Titration ≤0.2% H₂O 0.1%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the pyrido[1,2-a][1,3,5]triazin-2-yl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-[(8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate: This compound has a similar core structure but differs in the position and nature of the substituents.

    Ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio]acetate: Another closely related compound with slight variations in the ester group.

These comparisons highlight the uniqueness of Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate in terms of its specific substituents and their impact on its chemical and biological properties.

Biological Activity

Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant and antibacterial activities, as well as its mechanisms of action.

  • Molecular Formula : C13H15N3O3S
  • Molecular Weight : 293.34 g/mol
  • CAS Number : 306978-93-8
  • Boiling Point : 403.6 ± 47.0 °C (Predicted)
  • Density : 1.34 ± 0.1 g/cm³ (Predicted)

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds related to the triazine structure. Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is hypothesized to exhibit similar properties.

DPPH and ABTS Assays

Antioxidant activity can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These methods measure the ability of the compound to scavenge free radicals.

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoateTBDTBD

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound.

MIC Values Against Bacteria

BacteriaMIC (μg/mL)
E. coliTBD
S. aureusTBD
Candida albicansTBD

The biological activity of Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific bacterial enzymes crucial for survival.
  • Radical Scavenging : It can neutralize free radicals, contributing to its antioxidant effects.
  • Cell Membrane Disruption : Interaction with bacterial cell membranes may lead to increased permeability and cell death.

Case Studies and Research Findings

Research has demonstrated that derivatives of triazine compounds possess a broad spectrum of biological activities. For instance:

  • A study showed that triazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with some compounds showing MIC values as low as 5 μg/mL .
  • Another investigation into the antioxidant properties revealed that certain triazole derivatives had an ABTS IC50 value comparable to that of ascorbic acid, indicating strong radical scavenging capabilities .

Q & A

Basic: What are the recommended synthetic pathways for Ethyl 2-((9-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound likely involves nucleophilic substitution at the sulfur atom or coupling reactions between thiol-containing intermediates and activated esters. For example, analogous pyridotriazine derivatives are synthesized via base-catalyzed thiol-ester exchange under anhydrous conditions . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Temperature : Moderate heating (50–70°C) balances reaction rate and side-product formation.
  • Catalysts : Use of triethylamine or DBU improves yields by deprotonating thiol intermediates .
    Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational modeling resolve contradictory data on the compound’s binding affinity to biological targets?

Answer:
Discrepancies in binding assays (e.g., enzyme inhibition vs. cellular activity) may arise from solvation effects, conformational flexibility, or off-target interactions. Methodological solutions include:

  • Molecular docking : Use software like AutoDock Vina to model interactions with pyridotriazine-binding pockets, accounting for tautomerism in the 4-oxo group .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions (explicit solvent, 310 K) .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics can clarify electronic contributions to binding entropy .
    Data reconciliation : Cross-validate computational predictions with SPR (surface plasmon resonance) for kinetic binding parameters .

Basic: What analytical techniques are critical for characterizing the compound’s structural integrity and stability?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: the propanoate ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and pyridotriazine aromatic protons (δ 8.5–9.0 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms the sulfanyl-propanoate linkage geometry and planarity of the heterocyclic core .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV detect hydrolytic cleavage of the ester group .

Advanced: How can researchers design experiments to elucidate the metabolic fate of this compound in in vitro models?

Answer:

  • Phase I metabolism : Incubate with liver microsomes (human or rat) + NADPH, and profile metabolites via LC-HRMS. Focus on demethylation (9-methyl group) and ester hydrolysis .
  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-specific interactions .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .
    Contradiction management : If microsomal data conflict with hepatocyte results, repeat assays under hypoxia to mimic physiological oxygen tension .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (GHS Category 2B for skin irritation) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosolized particles (OSHA PEL: 5 mg/m³ for organic dust) .
  • Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA Hazard Code D001) .

Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?

Answer:

  • Quality control : Implement orthogonal purity checks (HPLC-ELSD for non-UV active impurities; Karl Fischer titration for residual water) .
  • Standardized assays : Use internal controls (e.g., reference inhibitors) in enzymatic assays to normalize inter-experiment variability .
  • DoE (Design of Experiments) : Apply factorial design to optimize synthesis parameters (e.g., reactant stoichiometry, pH) and reduce variability .

Basic: How does the compound’s solubility profile influence formulation for in vivo studies?

Answer:

  • Solubility screening : Test in PBS (pH 7.4), DMSO, and lipid-based vehicles. The ester group likely confers moderate hydrophobicity (logP ~2.5–3.5) .
  • Formulation aids : Use co-solvents (Cremophor EL) or cyclodextrins to enhance aqueous solubility for intravenous dosing .
  • Stability in solution : Monitor hydrolysis at 37°C via UPLC-MS; adjust buffer pH to 5.0–6.0 to slow ester degradation .

Advanced: What mechanistic studies can clarify conflicting reports on its mode of action in enzymatic assays?

Answer:

  • Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions .
  • Site-directed mutagenesis : Engineer mutations in putative binding residues (e.g., pyridotriazine-interacting lysine) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.